![molecular formula C5H11ISi B15147155 [(1E)-2-iodoethenyl]trimethylsilane](/img/structure/B15147155.png)
[(1E)-2-iodoethenyl]trimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-(2-Iodovinyl)trimethylsilane is an organosilicon compound with the molecular formula C5H11ISi. It is characterized by the presence of an iodine atom attached to a vinyl group, which is further bonded to a trimethylsilane group. This compound is of significant interest in organic synthesis due to its unique reactivity and utility in various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(E)-(2-Iodovinyl)trimethylsilane can be synthesized through several methods. One common approach involves the reaction of trimethylsilylacetylene with iodine in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an iodoalkene intermediate, which is then converted to the desired (E)-(2-Iodovinyl)trimethylsilane under controlled conditions.
Industrial Production Methods
Industrial production of (E)-(2-Iodovinyl)trimethylsilane typically involves large-scale reactions using similar synthetic routes as described above. The process is optimized for high yield and purity, often employing advanced purification techniques such as distillation and chromatography to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-(2-Iodovinyl)trimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, leading to the formation of a wide range of derivatives.
Coupling Reactions: It can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Addition Reactions: The vinyl group can undergo addition reactions with electrophiles, resulting in the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as alkoxides, amines, and thiols. Typical conditions involve the use of polar solvents and mild bases.
Coupling Reactions: Palladium catalysts are often used in coupling reactions, with conditions including the presence of a base and an appropriate solvent.
Addition Reactions: Electrophiles such as halogens, acids, and other reactive species are used, often under mild to moderate temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions yield various substituted vinyltrimethylsilanes, while coupling reactions produce complex organic molecules with extended carbon chains.
Applications De Recherche Scientifique
(E)-(2-Iodovinyl)trimethylsilane has numerous applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound is employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as a precursor in the development of diagnostic agents and therapeutic compounds.
Industry: (E)-(2-Iodovinyl)trimethylsilane is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism by which (E)-(2-Iodovinyl)trimethylsilane exerts its effects involves the reactivity of the iodine and vinyl groups. The iodine atom acts as a leaving group in substitution reactions, facilitating the formation of new bonds. The vinyl group, being electron-rich, can participate in various addition and coupling reactions, enabling the synthesis of complex molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (E)-(2-Bromovinyl)trimethylsilane
- (E)-(2-Chlorovinyl)trimethylsilane
- (E)-(2-Fluorovinyl)trimethylsilane
Comparison
(E)-(2-Iodovinyl)trimethylsilane is unique due to the presence of the iodine atom, which is a better leaving group compared to bromine, chlorine, and fluorine. This makes it more reactive in substitution and coupling reactions, allowing for more efficient synthesis of complex molecules. Additionally, the trimethylsilane group provides stability and enhances the compound’s solubility in organic solvents, further increasing its utility in various applications.
Propriétés
Formule moléculaire |
C5H11ISi |
|---|---|
Poids moléculaire |
226.13 g/mol |
Nom IUPAC |
2-iodoethenyl(trimethyl)silane |
InChI |
InChI=1S/C5H11ISi/c1-7(2,3)5-4-6/h4-5H,1-3H3 |
Clé InChI |
RKRULIZTYHNKIG-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C=CI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(3-Methoxyphenyl)-2,3-dimethyl-3H-imidazo-[4,5-b]-pyridine-7-carbohydrazide](/img/structure/B15147082.png)
![2-[2,4-Bis(trifluoromethyl)phenyl]ethanol](/img/structure/B15147087.png)
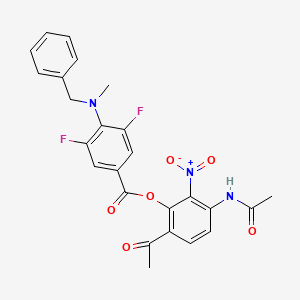
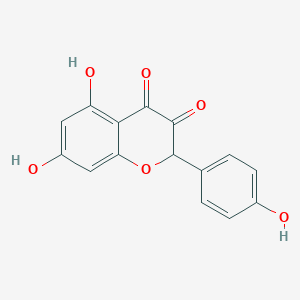
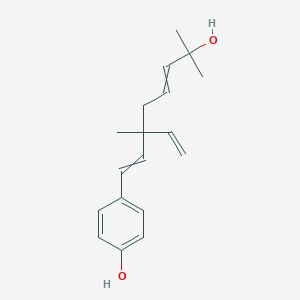

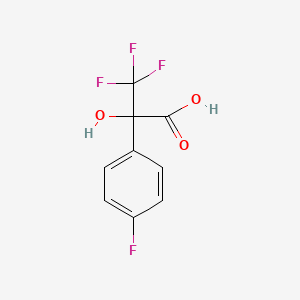
![8-bromo-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one](/img/structure/B15147136.png)

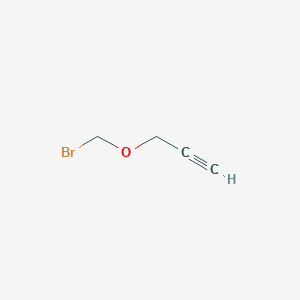
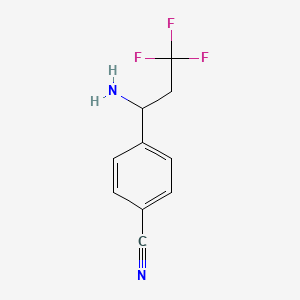
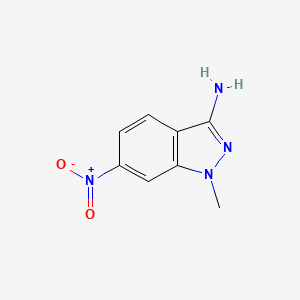
![methyl 1,3,4-trihydroxy-5-{[(2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxy}cyclohexane-1-carboxylate](/img/structure/B15147166.png)
